REACTION_CXSMILES
|
[C:1](#[N:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[NH2:10][OH:11]>CCO>[NH2:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1](=[N:10][OH:11])[NH2:9]
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)#N
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Name
|
|
Quantity
|
0.57 mL
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
42.5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
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24 h
|
Type
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CUSTOM
|
Details
|
after which the volatiles were removed under reduced pressure and residue
|
Type
|
CUSTOM
|
Details
|
was partitioned between water (5 cm3) and CH2Cl2 (100 cm3)
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated to dryness in the rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(N)=NO)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 90.3% | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |